1,3-Dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)imidazolidine

Hsp90 inhibition cancer structure–activity relationship

1,3-Dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)imidazolidine is a fully substituted imidazolidine heterocycle (C₂₅H₂₇N₃O₄, MW 433.51 g mol⁻¹) bearing two N‑benzyl groups and a 4,5‑dimethoxy‑2‑nitrophenyl substituent at the 2‑position. The compound belongs to the class of N,N′‑disubstituted 2‑aryl imidazolidines, a scaffold that has demonstrated Hsp90 inhibition and neuroprotective activity in peer‑reviewed studies of close structural analogs.

Molecular Formula C25H27N3O4
Molecular Weight 433.508
CAS No. 304481-14-9
Cat. No. B2587545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)imidazolidine
CAS304481-14-9
Molecular FormulaC25H27N3O4
Molecular Weight433.508
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)[N+](=O)[O-])OC
InChIInChI=1S/C25H27N3O4/c1-31-23-15-21(22(28(29)30)16-24(23)32-2)25-26(17-19-9-5-3-6-10-19)13-14-27(25)18-20-11-7-4-8-12-20/h3-12,15-16,25H,13-14,17-18H2,1-2H3
InChIKeyZYCWFMCKPTUPRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)imidazolidine – Structural Baseline for Procurement Decisions


1,3-Dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)imidazolidine is a fully substituted imidazolidine heterocycle (C₂₅H₂₇N₃O₄, MW 433.51 g mol⁻¹) bearing two N‑benzyl groups and a 4,5‑dimethoxy‑2‑nitrophenyl substituent at the 2‑position [1]. The compound belongs to the class of N,N′‑disubstituted 2‑aryl imidazolidines, a scaffold that has demonstrated Hsp90 inhibition and neuroprotective activity in peer‑reviewed studies of close structural analogs [2][3]. Direct primary research data on this specific compound are limited; the evidence below therefore draws on comparator‑anchored physicochemical data, class‑level SAR, and authoritative spectroscopic reference data to inform selection.

Why Generic Imidazolidine Substitution Fails for 1,3-Dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)imidazolidine


The imidazolidine scaffold tolerates substantial N‑ and 2‑position variation, but even closely related analogs diverge sharply in biological performance. Published SAR demonstrates that replacement of N‑benzyl with N‑phenyl abolishes Hsp90 inhibitory activity, while switching from a dibenzyl imidazolidine to a triazole or benzoxazole scaffold converts a neuroprotective phenotype into frank neurotoxicity [1][2]. Physicochemical identity also changes materially: the diphenyl analog (CAS 301318‑42‑3) exhibits a 28 Da lower molecular mass and a predicted LogP shift relative to the dibenzyl target, affecting both membrane permeability and chromatographic behaviour. Procurement of a superficially similar imidazolidine without matching the N‑benzyl/2‑(dimethoxy‑nitrophenyl) substitution pattern therefore carries a high risk of non‑comparable biological readout and untraceable batch variability.

Quantitative Differentiation Evidence: 1,3-Dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)imidazolidine vs. Closest Analogs


N‑Benzyl Substitution is Required for Hsp90 Inhibition in 2‑Aryl Imidazolidines

In a focused SAR study of 1,3‑dibenzyl‑2‑aryl imidazolidines, all active Hsp90 inhibitors carried N‑benzyl groups. Compound 4a (2‑(4‑aminophenyl) analog) displayed an IC₅₀ of 12 nM against Hsp90α in a fluorescence polarization competition assay and inhibited MCF‑7 proliferation with an IC₅₀ of 21.58 μM [1]. The authors explicitly concluded that the N‑benzyl group is important for anti‑cancer activity. The closest commercially cataloged analog, 2‑(4,5‑dimethoxy‑2‑nitrophenyl)‑1,3‑diphenylimidazolidine (CAS 301318‑42‑3), replaces N‑benzyl with N‑phenyl and has no reported Hsp90 activity, consistent with the SAR that N‑aryl substitution abrogates potency .

Hsp90 inhibition cancer structure–activity relationship

Dibenzyl Imidazolidine Scaffold Confers Neuroprotection, Unlike Triazole and Benzoxazole Analogs

In a comparative study of five synthetic heterocycles, only the dibenzyl phenyl imidazolidines (Compound 1 and Compound 2) protected PC12 neuronal cells from Aβ₁₋₄₂‑evoked toxicity; in contrast, the triazole sulfanyl acetamide and benzoxazole piperidine scaffolds were intrinsically neurotoxic [1]. This functional divergence occurred despite all compounds showing some anti‑aggregatory activity in Thioflavin T assays, underscoring that scaffold identity—not merely target engagement—determines phenotypic outcome. 1,3‑Dibenzyl‑2‑(4,5‑dimethoxy‑2‑nitrophenyl)imidazolidine shares the protective dibenzyl imidazolidine core and is therefore positioned for Alzheimer's‑relevant phenotypic screening.

Alzheimer's disease amyloid beta neuroprotection

Physicochemical Differentiation from the 1,3‑Diphenyl Analog: Molecular Weight and Predicted Lipophilicity

The target compound (MW 433.51 g mol⁻¹, exact mass 433.200156 Da) incorporates two benzyl (−CH₂Ph) groups, whereas the direct analog 2‑(4,5‑dimethoxy‑2‑nitrophenyl)‑1,3‑diphenylimidazolidine carries phenyl groups, resulting in a molecular weight of 405.45 Da (Δ 28.06 Da) [1]. The additional methylene units increase the freely rotatable bond count (predicted ≥ 8 vs. 6) and are expected to raise LogP by approximately 0.5–1.0 log units relative to the diphenyl analog (ACD/LogP 4.23 for the diphenyl analog ), based on standard fragment‑based LogP contributions. These differences affect chromatographic retention, membrane permeability, and formulation behaviour.

physicochemical properties LogP molecular weight

¹H NMR Spectroscopic Fingerprint for Identity Verification and Analog Discrimination

A reference ¹H NMR spectrum of the target compound in DMSO‑d₆ is available in the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID 6hQjAXKQFab) [1]. The benzylic N–CH₂–Ph protons give rise to characteristic diastereotopic splitting patterns that are diagnostic of the dibenzyl substitution; the diphenyl analog (CAS 301318‑42‑3) lacks these signals entirely. The methoxy singlet (2 × OCH₃, δ ~3.8–3.9 ppm) and the aromatic nitro‑phenyl proton pattern provide additional orthogonal verification points. This library‑referenced spectrum enables incoming batch identity confirmation and discrimination from the 1,3‑diphenyl analog without recourse to X‑ray crystallography.

NMR spectroscopy quality control identity testing

Distinct Substitution Pattern vs. Same‑Formula Regioisomer 1,3‑Bis(4‑methoxybenzyl)-2-(3‑nitrophenyl)imidazolidine

A compound sharing the identical molecular formula C₂₅H₂₇N₃O₄ (CAS 535994‑63‑9) places the methoxy groups on the N‑benzyl rings rather than on the 2‑nitrophenyl ring, and positions the nitro group at the meta rather than ortho/para configuration . This regioisomeric variation is expected to alter electron density distribution, dipole moment, and H‑bond acceptor topology, all of which influence target binding. The two compounds are distinguishable by ¹H NMR (methoxy singlet chemical shift and benzyl proton multiplicity) and HPLC retention time. Procurement specifications must include either CAS or InChIKey (ZYCWFMCKPTUPRN‑UHFFFAOYSA‑N) to avoid iso‑formula shipment errors.

regioisomer discrimination chemical identity procurement accuracy

Nitroimidazolidine Core Aligns with Insecticidal Pharmacophore; Unsubstituted Imidazolidine Lacks This Activity

Patent CN101830853A discloses nitroimidazolidine derivatives bearing a 2‑nitroimino or 2‑nitromethylene motif as compounds with high insecticidal activity, acting as nicotinic acetylcholine receptor agonists analogous to imidacloprid [1]. The target compound, while carrying a 2‑(nitrophenyl) rather than a 2‑nitroimino substituent, retains the nitro‑imidazolidine pharmacophoric element. Unsubstituted or N‑alkyl imidazolidines lacking the nitro group are not claimed for insecticidal use. This patent‑documented activity space provides a procurement rationale distinct from the anticancer/neuroprotection applications.

insecticide neonicotinoid agrochemical discovery

Priority Application Scenarios for 1,3-Dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)imidazolidine


Hsp90‑Targeted Anticancer Lead Optimization

Based on the class‑level SAR demonstrating that N‑benzyl substitution is essential for Hsp90α inhibition (Compound 4a IC₅₀ = 12 nM; anti‑proliferative IC₅₀ 21–31 μM against MCF‑7 and A549) [1], this compound serves as a viable 2‑aryl diversification starting point for medicinal chemistry campaigns targeting the Hsp90 N‑terminal ATP‑binding pocket. The 4,5‑dimethoxy‑2‑nitrophenyl group offers vectors for subsequent reduction (nitro → amine) and further derivatization.

Alzheimer's Disease Phenotypic Screening

The dibenzyl imidazolidine core is one of the few scaffolds shown to protect PC12 neuronal cells from Aβ₁₋₄₂‑induced toxicity without intrinsic neurotoxicity, unlike triazole and benzoxazole alternatives [2]. This compound is therefore a rational procurement choice for labs running neuroprotection‑focused phenotypic screens, where scaffold‑related toxicity confounds must be minimized.

Identity‑Verified Reference Standard for Analog Discrimination

The Wiley KnowItAll ¹H NMR reference spectrum (DMSO‑d₆) provides a definitive fingerprint for incoming batch identity testing [3]. Procurement of this specific compound as an in‑house reference standard enables unambiguous discrimination from the 1,3‑diphenyl analog and the same‑formula regioisomer (CAS 535994‑63‑9) using benchtop NMR, reducing the risk of compound mix‑up in screening collections.

Neonicotinoid‑Inspired Insecticide Discovery

The nitro‑substituted imidazolidine core aligns with the insecticidal pharmacophore claimed in patent CN101830853A [4]. Agrochemical discovery groups can procure this compound to probe SAR around the 2‑aryl substituent in the context of nicotinic acetylcholine receptor agonism, a strategy not accessible with non‑nitro imidazolidine congeners.

Quote Request

Request a Quote for 1,3-Dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)imidazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.